Benanserin hydrochloride
Overview
Description
Benanserin Hydrochloride is a chemical compound with the molecular formula C19H22N2O.ClH. It is known for its pharmacological properties, particularly as a potassium-competitive antagonist of the muscarinic acetylcholine receptor
Preparation Methods
The synthesis of Benanserin Hydrochloride involves several steps. One common method includes the reaction of specific starting materials under controlled conditions to form the desired product. The exact synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Benanserin Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may result in reduced forms of the compound .
Scientific Research Applications
Benanserin Hydrochloride has been extensively studied for its scientific research applications. In chemistry, it is used as a reference compound for studying the behavior of similar chemical structures. In biology, it has been investigated for its effects on cellular processes and its potential as a therapeutic agent. In medicine, this compound has shown promise in reducing the glomerular filtration rate in animals, although similar effects have not been observed in humans . Additionally, it has applications in the pharmaceutical industry as a research tool for developing new drugs and therapies .
Mechanism of Action
The mechanism of action of Benanserin Hydrochloride involves its interaction with specific molecular targets. As a potassium-competitive antagonist of the muscarinic acetylcholine receptor, it inhibits the binding of acetylcholine to the receptor, thereby modulating the receptor’s activity. This interaction affects various cellular pathways and processes, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Benanserin Hydrochloride can be compared with other similar compounds, such as Mianserin and Benazepril. While Mianserin is a tetracyclic antidepressant with antihistaminic and hypnosedative effects , Benazepril is an ACE inhibitor used to treat hypertension . This compound is unique in its specific antagonistic activity on the muscarinic acetylcholine receptor, which distinguishes it from these other compounds. Similar compounds include other muscarinic receptor antagonists and potassium-competitive antagonists .
Properties
CAS No. |
525-02-0 |
---|---|
Molecular Formula |
C19H23ClN2O |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-(1-benzyl-5-methoxy-2-methylindol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C19H22N2O.ClH/c1-14-17(10-11-20)18-12-16(22-2)8-9-19(18)21(14)13-15-6-4-3-5-7-15;/h3-9,12H,10-11,13,20H2,1-2H3;1H |
InChI Key |
HEVSQLIUCMHBPN-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)CCN.Cl |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)CCN.Cl |
Appearance |
Solid powder |
525-02-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benanserin HCl; Benanserin; Benanserin Hydrochloride; BAS; Benzyl antiserotonin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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